molecular formula C9H12O2 B8769521 2-Propylhydroquinone CAS No. 4693-31-6

2-Propylhydroquinone

Cat. No.: B8769521
CAS No.: 4693-31-6
M. Wt: 152.19 g/mol
InChI Key: NJRNUAVVFBHIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylhydroquinone is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
One of the most significant applications of 2-propylhydroquinone is its role as an antioxidant. It has been shown to effectively inhibit oxidative stress in various biological systems. Its antioxidant capacity is crucial in pharmaceutical formulations to enhance the stability and efficacy of active ingredients .

Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In a study evaluating various hydroquinone derivatives against human cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation, particularly in breast and colorectal cancer models .

Food Industry Applications

Food Preservative
Due to its antioxidant properties, this compound is utilized as a food preservative. It helps prevent rancidity in fats and oils, thereby extending shelf life and maintaining food quality. Regulatory bodies have approved its use in specific concentrations in food products, making it a valuable additive in the food industry .

Flavor Stabilization
In addition to preservation, this compound contributes to flavor stabilization in food products. It helps maintain the sensory attributes of flavor compounds during processing and storage, ensuring that the final product meets consumer expectations .

Industrial Applications

Polymer Production
In industrial settings, this compound serves as an important intermediate in the production of polymers and resins. Its antioxidant properties are leveraged to improve the thermal stability and performance of polymer materials .

Cosmetic Formulations
The compound is also used in cosmetic formulations as a stabilizer for various active ingredients. Its ability to mitigate oxidative degradation enhances the shelf life and effectiveness of cosmetic products containing sensitive compounds .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceutical Significant antitumor activity against MDA-MB-231 and HT-29 cell lines.
Food Preservation Effective in preventing rancidity in oils at regulated concentrations.
Industrial Use Improved thermal stability in polymer production processes.
Cosmetic Formulations Enhanced stability of active ingredients in skincare products.

Properties

CAS No.

4693-31-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-propylbenzene-1,4-diol

InChI

InChI=1S/C9H12O2/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,10-11H,2-3H2,1H3

InChI Key

NJRNUAVVFBHIPT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.8 grams (28.4 mmole, 1.0 eq.) of product from step B was dissolved in 60 ml of methanol. 680 mg of 10% palladium on carbon (0.64 mmole, 0.023 eq.) was added and the stirring suspension was evacuated and charged with hydrogen. After 16 hours the catalyst was filtered over celite and the filtrate evaporated. The title compound (4.3 grams) was recovered by recrystallization from dichloromethane/hexanes.
Name
product
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.